molecular formula C19H21NO5S B1426029 Z-Cys(pmeobzl)-OH CAS No. 816446-81-8

Z-Cys(pmeobzl)-OH

Cat. No.: B1426029
CAS No.: 816446-81-8
M. Wt: 375.4 g/mol
InChI Key: ITIVJYICKMMKHE-KRWDZBQOSA-N
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Description

Z-Cys(pmeobzl)-OH is a useful research compound. Its molecular formula is C19H21NO5S and its molecular weight is 375.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Arenavirus RING Protein and Oncoprotein Interaction : A study by Borden, Campbell Dwyer, & Salvato (1998) found that the arenavirus Z protein can bind with the oncoprotein promyelocytic leukemia protein (PML) and relocate PML nuclear bodies to the cytoplasm. This interaction may influence arenavirus infection characteristics.

  • Zinc Oxide-Based Photocatalysis : Kumar & Rao (2015) explored the use of zinc oxide (ZnO) in photocatalysis for environmental applications, highlighting its potential in wastewater treatment. They reviewed strategies for improving ZnO's performance by altering its surface-bulk structure and charge transfer pathways (Kumar & Rao, 2015).

  • Zn Binding in Proteins : Lee & Lim (2008) investigated the structural and catalytic Zn-binding sites in proteins. They revealed that Zn(2+) plays distinct roles in structural and catalytic sites, which are reflected in different bond distances to Zn(2+) (Lee & Lim, 2008).

  • Enzymatic Synthesis of Oligopeptide : Chou, Chen, Wong, & Wang (1978) conducted a study on the enzymatic synthesis of dipeptides, tripeptides, and tetrapeptides using papain, which includes the synthesis of a tetrapeptide containing a Z-Cys(Bzl) component (Chou et al., 1978).

  • Photocatalytic Z-Scheme BiOCl-Au-CdS Photoelectrochemical Biodetection : Zeng, Luo, Su, Zhang, Tang, Niessner, & Knopp (2019) developed a palindromic molecular beacon-based "Z-scheme" photoelectrochemical biosensing protocol for selective screening of kanamycin through DNA hybridization-induced conformational conversion (Zeng et al., 2019).

Mechanism of Action

Target of Action

Z-Cys(pmeobzl)-OH, also known as Nα-Z-S-benzyl-L-cysteine , is a complex molecule that has been used in various biochemical studies

Mode of Action

It has been used in the synthesis of oxidized rubredoxin models . Rubredoxin is a type of iron-containing protein involved in electron transfer processes within cells. The Fe(III)/Z-Cys-Ala-Ala-Cys-OMe complex, which includes a molecule similar to this compound, exhibits similar absorption, circular dichroism (CD), and magnetic circular dichroism (MCD) spectra to native oxidized rubredoxin .

Biochemical Pathways

Given its use in creating oxidized rubredoxin models , it may influence pathways involving electron transfer processes.

Result of Action

The Fe(III)/Z-Cys-Ala-Ala-Cys-OMe complex, which includes a molecule similar to this compound, has a similar electronic configuration and core structure to that of native oxidized rubredoxin . This suggests that this compound may have a role in mimicking or influencing the function of rubredoxin in electron transfer processes.

Properties

IUPAC Name

(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIVJYICKMMKHE-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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